
Tetrakis(pentyloxy)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(pentyloxy)germane is an organogermanium compound with the chemical formula C20H44GeO4 This compound is characterized by the presence of four pentyloxy groups attached to a central germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(pentyloxy)germane typically involves the reaction of germanium tetrachloride with pentyloxy alcohols under controlled conditions. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the substitution of chlorine atoms with pentyloxy groups. The reaction can be represented as follows:
GeCl4+4C5H11OH→Ge(OC5H11)4+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(pentyloxy)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and pentyloxy radicals.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Germanium dioxide and pentyloxy radicals.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various organogermanium derivatives depending on the substituent introduced.
Scientific Research Applications
Tetrakis(pentyloxy)germane has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of tetrakis(pentyloxy)germane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Tetrakis(trimethylsilyl)germane: Similar structure but with trimethylsilyl groups instead of pentyloxy groups.
Tetrakis(ethoxy)germane: Contains ethoxy groups instead of pentyloxy groups.
Tetrakis(methoxy)germane: Contains methoxy groups instead of pentyloxy groups.
Uniqueness: Tetrakis(pentyloxy)germane is unique due to the presence of pentyloxy groups, which impart distinct chemical properties and reactivity. The longer alkyl chains in pentyloxy groups can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
91024-85-0 |
|---|---|
Molecular Formula |
C20H44GeO4 |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
tetrapentoxygermane |
InChI |
InChI=1S/C20H44GeO4/c1-5-9-13-17-22-21(23-18-14-10-6-2,24-19-15-11-7-3)25-20-16-12-8-4/h5-20H2,1-4H3 |
InChI Key |
VNSWWWLEKLJWSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCO[Ge](OCCCCC)(OCCCCC)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


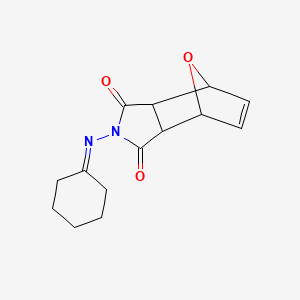
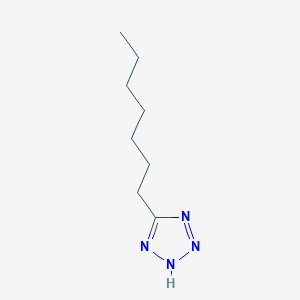
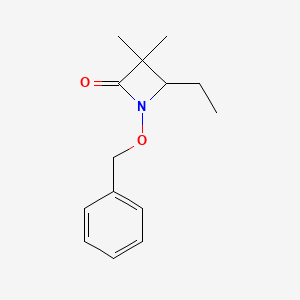
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)

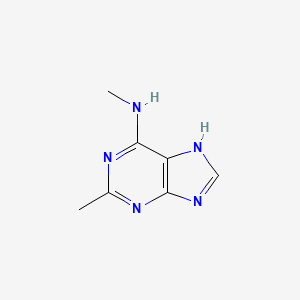
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
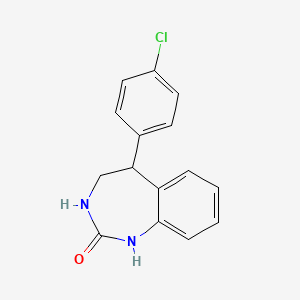
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
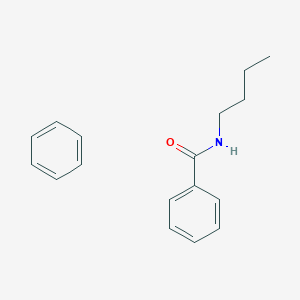
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
